Cas no 62000-66-2 (3-amino-2-hydroxy-3-methylbutanoic acid)

3-Amino-2-hydroxy-3-methylbutanoic acid is a non-proteinogenic β-hydroxy-α-amino acid featuring both amino and hydroxyl functional groups on adjacent carbon atoms. Its unique structure makes it a valuable chiral building block in organic synthesis and pharmaceutical applications. The compound's stereochemistry allows for selective incorporation into peptidomimetics and bioactive molecules, enhancing their stability or binding properties. It also serves as a precursor for synthesizing modified amino acids and complex natural products. The presence of both polar and hydrophobic groups contributes to its versatility in medicinal chemistry, particularly in designing enzyme inhibitors or receptor ligands. Its crystalline form ensures consistent purity for research and industrial use.
3-amino-2-hydroxy-3-methylbutanoic acid structure
62000-66-2 structure
商品名:3-amino-2-hydroxy-3-methylbutanoic acid
CAS番号:62000-66-2
MF:C5H11NO3
メガワット:133.14574
CID:1635451
PubChem ID:18914831

3-amino-2-hydroxy-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • Butanoic acid, 3-amino-2-hydroxy-3-methyl-
    • 3-amino-2-hydroxy-3-methylbutanoic acid
    • 3-amino-2-hydroxy-3-methylbutanoicacid
    • SCHEMBL8582335
    • CS-0344864
    • F8884-1396
    • AKOS006337471
    • EN300-170745
    • 62000-66-2
    • beta-Amino-alpha-hydroxyisovaleric acid
    • インチ: InChI=1S/C5H11NO3/c1-5(2,6)3(7)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)
    • InChIKey: YNEGEPKXRPUBDF-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(N)C(O)C(O)=O

計算された属性

  • せいみつぶんしりょう: 133.07393
  • どういたいしつりょう: 133.07389321g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 121
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -3.4
  • トポロジー分子極性表面積: 83.6Ų

じっけんとくせい

  • PSA: 83.55

3-amino-2-hydroxy-3-methylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-170745-0.5g
3-amino-2-hydroxy-3-methylbutanoic acid
62000-66-2 95.0%
0.5g
$671.0 2025-03-21
Enamine
EN300-170745-1.0g
3-amino-2-hydroxy-3-methylbutanoic acid
62000-66-2 95.0%
1.0g
$699.0 2025-03-21
Life Chemicals
F8884-1396-2.5g
3-amino-2-hydroxy-3-methylbutanoic acid
62000-66-2 95%+
2.5g
$1264.0 2023-09-05
Life Chemicals
F8884-1396-10g
3-amino-2-hydroxy-3-methylbutanoic acid
62000-66-2 95%+
10g
$2654.0 2023-09-05
Enamine
EN300-170745-5g
3-amino-2-hydroxy-3-methylbutanoic acid
62000-66-2
5g
$2028.0 2023-09-20
Enamine
EN300-170745-1g
3-amino-2-hydroxy-3-methylbutanoic acid
62000-66-2
1g
$699.0 2023-09-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1415534-100mg
3-Amino-2-hydroxy-3-methylbutanoic acid
62000-66-2 95%
100mg
¥11750.00 2024-05-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1415534-2.5g
3-Amino-2-hydroxy-3-methylbutanoic acid
62000-66-2 95%
2.5g
¥26172.00 2024-05-06
Enamine
EN300-170745-2.5g
3-amino-2-hydroxy-3-methylbutanoic acid
62000-66-2 95.0%
2.5g
$1370.0 2025-03-21
Enamine
EN300-170745-10.0g
3-amino-2-hydroxy-3-methylbutanoic acid
62000-66-2 95.0%
10.0g
$3007.0 2025-03-21

3-amino-2-hydroxy-3-methylbutanoic acid 関連文献

3-amino-2-hydroxy-3-methylbutanoic acidに関する追加情報

3-Amino-2-Hydroxy-3-Methylbutanoic Acid (CAS No. 62000-66-2): An Overview of Its Properties, Applications, and Recent Research

3-Amino-2-hydroxy-3-methylbutanoic acid (CAS No. 62000-66-2) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical sciences. This compound, also known as HMB (β-hydroxy β-methylbutyric acid), is a metabolite of the essential amino acid leucine and plays a crucial role in various biological processes. This article provides a comprehensive overview of the properties, applications, and recent research developments related to 3-amino-2-hydroxy-3-methylbutanoic acid.

Chemical Properties and Structure

3-Amino-2-hydroxy-3-methylbutanoic acid is a chiral molecule with the molecular formula C5H11NO3. It has a molecular weight of 131.14 g/mol. The compound features an amino group (-NH2), a hydroxyl group (-OH), and a methyl group (-CH3) attached to the central carbon atom, which is also part of a carboxylic acid group (-COOH). The presence of these functional groups imparts unique chemical properties to 3-amino-2-hydroxy-3-methylbutanoic acid, making it highly reactive and suitable for various applications in synthetic chemistry and biological systems.

Synthesis and Production

The synthesis of 3-amino-2-hydroxy-3-methylbutanoic acid can be achieved through several routes. One common method involves the enzymatic conversion of leucine to HMB using the enzyme leucine dehydrogenase. Another approach involves chemical synthesis from readily available precursors such as α-keto acids or aldehydes. Recent advancements in biocatalysis have led to more efficient and environmentally friendly methods for producing HMB, which is crucial for its large-scale application in various industries.

Biological Significance and Mechanisms of Action

3-Amino-2-hydroxy-3-methylbutanoic acid is known for its role in muscle metabolism and protein synthesis. It acts as an intermediate in the breakdown of leucine, which is one of the branched-chain amino acids (BCAAs) essential for muscle growth and repair. Studies have shown that HMB can activate the mTOR (mammalian target of rapamycin) pathway, which is central to protein synthesis and muscle hypertrophy. Additionally, HMB has been found to inhibit protein degradation by reducing the activity of ubiquitin-proteasome pathway enzymes, thereby promoting muscle mass retention.

Pharmaceutical Applications

The potential pharmaceutical applications of 3-amino-2-hydroxy-3-methylbutanoic acid are extensive. In clinical trials, HMB has been evaluated for its efficacy in treating muscle wasting conditions such as sarcopenia, cachexia, and age-related muscle loss. Results from these trials have been promising, with significant improvements observed in muscle strength and function. Furthermore, HMB has shown potential in enhancing recovery from exercise-induced muscle damage and improving athletic performance.

Nutritional Supplements

Beyond its pharmaceutical applications, 3-amino-2-hydroxy-3-methylbutanoic acid is widely used as a dietary supplement in sports nutrition. Athletes and fitness enthusiasts often consume HMB supplements to enhance muscle mass, reduce fatigue, and improve recovery times. Clinical studies have consistently demonstrated that HMB supplementation can lead to significant gains in lean body mass and strength, particularly when combined with resistance training.

Recent Research Developments

The scientific community continues to explore new avenues for the application of 3-amino-2-hydroxy-3-methylbutanoic acid. Recent research has focused on its potential anti-inflammatory properties and its role in modulating immune responses. Studies have shown that HMB can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a promising candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease (IBD).

In another line of research, scientists are investigating the effects of HMB on metabolic health. Preliminary findings suggest that HMB may help improve insulin sensitivity and glucose metabolism, potentially offering benefits for individuals with type 2 diabetes or metabolic syndrome. These findings are still preliminary but hold significant promise for future therapeutic applications.

Safety Considerations

The safety profile of 3-amino-2-hydroxy-3-methylbutanoic acid has been extensively studied in both animal models and human trials. Overall, HMB is considered safe when consumed at recommended dosages. However, as with any dietary supplement or pharmaceutical agent, it is important to follow guidelines provided by healthcare professionals or regulatory bodies to ensure safe usage.

Conclusion

In conclusion, 3-amino-2-hydroxy-3-methylbutanoic acid (CAS No. 62000-66-2) is a multifaceted compound with a wide range of applications in chemistry, biochemistry, and pharmaceutical sciences. Its unique chemical properties make it an important molecule for research and development in various fields. As ongoing studies continue to uncover new potential uses for HMB, it is likely that this compound will play an increasingly significant role in improving human health and well-being.

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